Cas no 42487-07-0 (Benzamide,3-amino-4-chloro-N-(5-chloro-2-methylphenyl)-)

Benzamide,3-amino-4-chloro-N-(5-chloro-2-methylphenyl)- structure
42487-07-0 structure
Product Name:Benzamide,3-amino-4-chloro-N-(5-chloro-2-methylphenyl)-
CAS No:42487-07-0
MF:C14H12Cl2N2O
MW:295.16388130188
CID:325159
PubChem ID:24704860
Update Time:2025-04-19

Benzamide,3-amino-4-chloro-N-(5-chloro-2-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,3-amino-4-chloro-N-(5-chloro-2-methylphenyl)-
    • 3-amino-4,5'-dichloro-2'-methylbenzanilide
    • 3-amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide
    • 3-Amino-4-chloro-2'-methyl-5'-chlorobenzanilide
    • 4,5'-Dichloro-2'-methylbenzanilide
    • Benzamide,3-amino-4-chloro-N-(5-chloro-2-methylphenyl)
    • AKOS000185810
    • SCHEMBL11309849
    • 42487-07-0
    • DTXSID80640908
    • Inchi: 1S/C14H12Cl2N2O/c1-8-2-4-10(15)7-13(8)18-14(19)9-3-5-11(16)12(17)6-9/h2-7H,17H2,1H3,(H,18,19)
    • InChI Key: WHIXQEAISYUKHG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C)=C(C=1)NC(C1C=CC(=C(C=1)N)Cl)=O

Computed Properties

  • Exact Mass: 294.03300
  • Monoisotopic Mass: 294.0326684g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12000
  • LogP: 4.79050
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